molecular formula C7H9BN2O3 B581874 3-Amino-5-carbamoylphenylboronic acid CAS No. 1801408-17-2

3-Amino-5-carbamoylphenylboronic acid

Cat. No. B581874
CAS RN: 1801408-17-2
M. Wt: 179.97
InChI Key: SGUFPLUNZOZMTQ-UHFFFAOYSA-N
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Description

3-Amino-5-carbamoylphenylboronic acid is a chemical compound with the CAS Number: 1801408-17-2 and a linear formula of C7H9BN2O3 . It has a molecular weight of 179.97 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9BN2O3/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,9H2,(H2,10,11) . The InChI key is SGUFPLUNZOZMTQ-UHFFFAOYSA-N .

Its molecular weight is 179.97 . More specific physical and chemical properties were not found in the search results.

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions , suggesting that its targets could be various organic compounds involved in these reactions.

Mode of Action

The mode of action of 3-Amino-5-carbamoylphenylboronic acid is likely related to its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, boronic acids are used to transfer organic groups to palladium complexes in a process known as transmetalation .

Biochemical Pathways

Given its use in suzuki-miyaura cross-coupling reactions , it may be involved in the synthesis of various organic compounds.

Result of Action

As a reagent in suzuki-miyaura cross-coupling reactions , it likely contributes to the formation of carbon-carbon bonds in the synthesis of various organic compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the success of Suzuki-Miyaura cross-coupling reactions, in which this compound is often used, depends on factors such as temperature, pH, and the presence of a palladium catalyst .

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Amino-5-carbamoylphenylboronic acid in laboratory experiments is its versatility. It can be used in a variety of synthetic and research applications. In addition, this compound is relatively easy to synthesize and is relatively stable. The main limitation of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are a number of potential future directions for research involving 3-Amino-5-carbamoylphenylboronic acid. These include the development of new drugs, the study of enzyme-catalyzed reactions, the synthesis of organometallic compounds, the study of molecular recognition, and the study of its biochemical and physiological effects. In addition, further research into the mechanism of action of this compound and its effects on the GABA-A receptor could lead to the development of new treatments for anxiety and depression. Finally, further research into the synthesis of this compound could lead to the development of new compounds with potential therapeutic applications.

Synthesis Methods

3-Amino-5-carbamoylphenylboronic acid can be synthesized in a variety of ways. One method involves the reaction of 3-aminobenzaldehyde and boronic acid in the presence of a base. This reaction produces a mixture of this compound and other boronic acid derivatives. Another method involves the reaction of 3-aminobenzaldehyde with a boronic ester, such as p-toluenesulfonylboronic ester, in the presence of a base. This reaction produces a mixture of this compound and other boronic acid derivatives.

Scientific Research Applications

3-Amino-5-carbamoylphenylboronic acid is widely used in scientific research, particularly in the fields of biochemistry and medicine. It has been used in the development of new drugs and in the study of biochemical and physiological processes. In addition, this compound has been used in the synthesis of a variety of compounds, including amino acids, peptides, and nucleosides. This compound has also been used in the study of enzyme-catalyzed reactions, the synthesis of organometallic compounds, and the study of molecular recognition.

Biochemical Analysis

Biochemical Properties

3-Amino-5-carbamoylphenylboronic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, a class of enzymes that play a vital role in numerous physiological processes. The boronic acid moiety of this compound forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition. This interaction is of significant interest in the development of therapeutic agents targeting protease-related diseases .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, this compound can alter gene expression patterns by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of serine proteases, as mentioned earlier. The boronic acid moiety of this compound forms a reversible covalent bond with the active site serine residue, leading to enzyme inhibition. This interaction prevents the protease from cleaving its substrate, thereby modulating various physiological processes. Additionally, this compound can interact with other biomolecules, such as kinases and transcription factors, influencing their activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of target enzymes and prolonged alterations in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including cellular toxicity and organ damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity. These findings highlight the importance of careful dosage optimization in the use of this compound in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites with distinct biochemical properties. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes. These interactions can result in changes in metabolite levels and alterations in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as solute carrier family proteins. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through the presence of targeting signals. Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the subcellular localization and activity of this compound. These factors play a crucial role in determining the compound’s function within the cell .

properties

IUPAC Name

(3-amino-5-carbamoylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BN2O3/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUFPLUNZOZMTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)N)C(=O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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